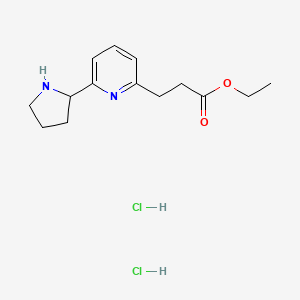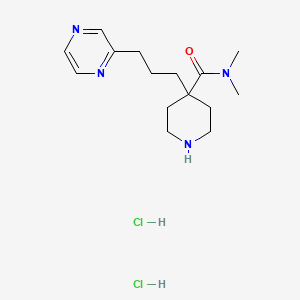![molecular formula C16H20ClFN4O B1402424 [5-(3-Fluoro-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride CAS No. 1361116-67-7](/img/structure/B1402424.png)
[5-(3-Fluoro-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride
説明
[5-(3-Fluoro-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride is a useful research compound. Its molecular formula is C16H20ClFN4O and its molecular weight is 338.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(3-Fluoro-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(3-Fluoro-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurokinin-1 Receptor Antagonist
- Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist : A study conducted by Harrison et al. (2001) describes a compound with similar structural elements, emphasizing its high affinity and oral activity as a human neurokinin-1 (h-NK1) receptor antagonist. This compound was effective in pre-clinical tests relevant to clinical efficacy in emesis and depression.
Synthesis and Characterization
Synthesis of Pyrimidine Derivatives : A study by Mamatha S.V et al. (2019) focused on synthesizing a compound with a similar structural framework. This study includes detailed characterizations such as NMR, IR, and Mass spectral studies, and it evaluates biological activities like antibacterial and antioxidant effects.
Antitumor Drug Intermediates : Research by Gan et al. (2021) discusses a compound structurally related to your query. This compound is a key intermediate in various antitumor drugs, particularly small molecular inhibitors of anti-tumor.
Synthesis and Antibacterial Activity : A paper by Merugu et al. (2010) describes the synthesis of pyrimidine derivatives, highlighting their antibacterial activities.
Biological Activity
Biological Activity of Pyrimidine Derivatives : Gorle et al. (2016) synthesized a series of pyrimidine-derivatives, which were evaluated for larvicidal activity. The study reported significant larvicidal activity against third instar larvae.
Antibacterial and Antifungal Activities : Patil et al. (2011) synthesized thiazolidin-4-one derivatives with a similar structure and tested them for antibacterial and antifungal activities.
Synthesis and Antidepressive Activity
- Synthesis and Antidepressive Activity : Tao Yuan (2012) synthesized a morpholine hydrochloride derivative and tested its antidepressant activities in mice.
特性
IUPAC Name |
5-(3-fluorophenyl)-N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O.ClH/c1-21(2)16-19-9-13(11-4-3-5-12(17)8-11)15(20-16)14-10-18-6-7-22-14;/h3-5,8-9,14,18H,6-7,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCBAQKFBUEASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester](/img/structure/B1402348.png)


![N-Cyclopentyl-3-(5,7-dimethyl-2-pyrrolidin-3-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionamide dihydrochloride](/img/structure/B1402352.png)
![1-[3-[5-[(2-Methoxyphenyl)methyl]-1,3-oxazol-2-yl]piperidin-1-yl]-2-[methyl(pyridin-3-ylmethyl)amino]ethanone](/img/structure/B1402353.png)



![3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine](/img/structure/B1402362.png)

